hirudoid gel
Description
Properties
CAS No. |
11097-84-0 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Synonyms |
hirudoid gel |
Origin of Product |
United States |
Molecular Mechanisms of Action of Mucopolysaccharide Polysulphate
Anti-Inflammatory Pathways and Signaling Modulation
Mucopolysaccharide Polysulphate demonstrates anti-inflammatory activity through several mechanisms, including the inhibition of key inflammatory mediators and the modulation of cellular signaling pathways.
Inhibition of Prostaglandin (B15479496) E2 and Leukotriene B4 Synthesis
Mucopolysaccharide Polysulphate has shown a weak inhibitory effect on the synthesis of Prostaglandin E2 (PGE2) and an indirect effect on Leukotriene B4 (LTB4) production in in vitro studies medicines.org.uk. PGE2 and LTB4 are potent lipid mediators derived from arachidonic acid, playing significant roles in inflammation medicaljournalssweden.sefao.orgnih.govnih.govfrontiersin.org. PGE2 is produced via the cyclooxygenase (COX) pathway, while LTB4 is synthesized through the 5-lipoxygenase (5-LOX) pathway, primarily by leukocytes medicaljournalssweden.sefrontiersin.org. The inhibition of these mediators contributes to the anti-inflammatory effects of Mucopolysaccharide Polysulphate.
Modulation of ERK Signaling Pathway in Cellular Responses
Studies have indicated that Mucopolysaccharide Polysulphate can inactivate the extracellular signal-regulated kinase (ERK) signaling pathway in human epidermal keratinocytes nih.govresearchgate.net. The ERK pathway is known to negatively regulate the expression of claudin-1 (CLDN1), a protein crucial for tight junction integrity and epidermal barrier function nih.govresearchgate.net. By suppressing ERK signaling, Mucopolysaccharide Polysulphate may contribute to improving epidermal barrier function nih.gov. Research suggests that heparinoid, which contains mucopolysaccharide polysulphate, can inhibit the activation of ERK and p38 MAPK pathways, leading to suppressed production of inflammatory cytokines like IL-1β in keratinocytes researchmap.jp.
Attenuation of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes mdpi.comumw.edu.plmdpi.com. While the direct effect of Mucopolysaccharide Polysulphate on NF-κB signaling is not extensively detailed in the provided search results, related research on inflammatory processes and other molecules highlights the importance of this pathway in inflammation and potential therapeutic targets mdpi.comumw.edu.plnih.gov. Glycosaminoglycan accumulation, as seen in mucopolysaccharidoses, can trigger inflammatory responses potentially through TLR4 signaling, which culminates in NF-κB pathway activation mdpi.com.
Influence on Inflammatory Cytokine and Chemokine Expression
Mucopolysaccharide Polysulphate can influence the expression of inflammatory cytokines and chemokines. These small proteins are crucial in regulating the inflammatory response and immune cell migration teachmephysiology.combiolegend.com. Cytokines like TNF-α and IL-1 are key effectors in inflammatory conditions mdpi.comnih.gov. Chemokines, such as IL-8 (CXCL8) and MCP-1 (CCL2), induce chemotaxis, attracting immune cells to sites of inflammation teachmephysiology.combiolegend.com. Research suggests that accumulation of glycosaminoglycans can lead to the production of pro-inflammatory cytokines and chemokines mdpi.comnih.gov. Mucopolysaccharide Polysulphate, as a glycosaminoglycan derivative, may interact with signaling pathways that regulate the expression and activity of these inflammatory mediators mdpi.com. Heparinoid, containing mucopolysaccharide polysulphate, has been shown to suppress IL-1β production in keratinocytes researchmap.jp.
Anticoagulant and Fibrinolytic Mechanisms
Mucopolysaccharide Polysulphate possesses anticoagulant and fibrinolytic properties, contributing to its use in conditions involving blood clots and impaired circulation nih.govmdpi.comtruemeds.in.
Heparinoid Properties and Antithrombotic Activities
Mucopolysaccharide Polysulphate is recognized as a heparinoid, exhibiting similar anticoagulant effects to heparin researchgate.netnih.govmedicines.org.uktruemeds.in. Heparinoids primarily exert their anticoagulant activity by enhancing the effect of antithrombin III (AT III), a plasma protein that inhibits key enzymes in the blood coagulation cascade, including thrombin and Factor Xa researchgate.netgoogle.com. By potentiating AT III, Mucopolysaccharide Polysulphate helps to prevent the formation of blood clots researchgate.nettruemeds.in. In vitro and animal studies have demonstrated the antithrombotic activity of Mucopolysaccharide Polysulphate, showing concentration-dependent inhibition of in vitro hemostasis and reduced thrombus formation in animal models researchgate.netnih.gov. Topical application of Mucopolysaccharide Polysulphate cream has been shown to inhibit thrombus formation in microvessels nih.gov. Additionally, it has been shown to increase the release of tissue factor pathway inhibitor (TFPI) after topical application in primates, further contributing to its anticoagulant effects researchgate.net. Mucopolysaccharide Polysulphate also exhibits fibrinolytic properties, potentially by potentiating urokinase activity medicines.org.uk.
Potentiation of Urokinase Activity
Mucopolysaccharide Polysulphate demonstrates thrombolytic activity through the potentiation of urokinase activity. ziskapharma.com.bdmedicines.org.ukinceptapharma.commims.com Urokinase is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen into plasmin, the enzyme responsible for breaking down fibrin (B1330869) clots. By enhancing urokinase activity, MPS promotes the dissolution of thrombi. ziskapharma.com.bdmedicines.org.ukinceptapharma.commims.com
Mechanisms of Endogenous Tissue Factor Pathway Inhibitor (TFPI) Release and Interaction
MPS has been shown to increase the endogenous release of Tissue Factor Pathway Inhibitor (TFPI). researchgate.netresearchgate.netthieme-connect.comnih.gov TFPI is a natural anticoagulant that inhibits the initiation phase of the coagulation cascade by forming a complex with Factor Xa and Tissue Factor-Factor VIIa. nih.govuniprot.org Studies in nonhuman primates have demonstrated that topical application of MPS-containing cream leads to a significant and progressive elevation of both total and free TFPI levels. nih.gov This increased release of TFPI is proposed as one of the mechanisms contributing to the anticoagulant and anti-inflammatory effects of MPS. nih.gov TFPI inhibits coagulation proteases through distinct biochemical mechanisms, primarily by dampening the initiation phase of coagulation before thrombin is generated. nih.gov Its actions are localized to cells expressing tissue factor and sites of injury. nih.gov
Effects on Fibrin Monomer and Thrombin-Antithrombin III Complex Formation
Research indicates that Mucopolysaccharide Polysulphate can significantly reduce the levels of both fibrin monomer and thrombin-antithrombin III (TAT) complex. researchgate.netresearchgate.netnih.govjst.go.jpnii.ac.jp Studies examining the dose-dependent effects of MPS on coagulation variables in human blood have shown that concentrations of 0.01% and 0.1% MPS reduce these markers in a manner similar to that observed with heparin sodium at a concentration of 2.0 IU/ml. researchgate.netresearchgate.netnih.govjst.go.jpnii.ac.jp Fibrin monomer is a precursor to the fibrin clot, and the TAT complex is a marker of thrombin generation, indicating activation of the coagulation cascade. nih.gov The reduction of these components by MPS suggests an inhibitory effect on the coagulation process.
Molecular Modulation of Whole Blood Viscosity
MPS has been shown to decrease whole blood viscosity in a dose-dependent manner. researchgate.netresearchgate.netnih.govjst.go.jpresearchgate.net This effect is similar to that of heparin. researchgate.netresearchgate.net Whole blood viscosity is an important determinant of blood flow, and elevated viscosity is associated with an increased risk of arterial thrombosis and high thrombus burden. jucvm.comviamedica.pl By reducing whole blood viscosity, MPS may contribute to improved blood flow in local veins. researchgate.netresearchgate.netjst.go.jp
Extracellular Matrix (ECM) Interactions and Remodeling
Mucopolysaccharide Polysulphate interacts with the extracellular matrix, influencing its composition and contributing to tissue repair and remodeling processes.
Stimulation of Endogenous Hyaluronate Synthesis
MPS has been demonstrated to stimulate the synthesis of endogenous hyaluronate (hyaluronic acid). nih.govresearchgate.netthieme-connect.com Hyaluronate is a major component of the extracellular matrix, contributing to tissue hydration, viscoelasticity, and cell proliferation and migration. nih.govgoogle.comresearchgate.net Stimulation of hyaluronate synthesis by MPS leads to increased water-binding capacity and viscoelasticity of the skin. nih.govresearchgate.net
Inhibition of Matrix-Degrading Enzymes (e.g., Elastase, Hyaluronidase (B3051955), Metalloproteinases, Aggrecanases)
Mucopolysaccharide Polysulphate can inhibit the activity of various matrix-degrading enzymes, including elastase and hyaluronidase. nih.govziskapharma.com.bdmedicines.org.ukinceptapharma.commims.com Elastase is an enzyme that degrades elastin (B1584352), a key protein in connective tissue. Hyaluronidase breaks down hyaluronate. nih.gov By inhibiting these enzymes, MPS can help preserve the integrity of the extracellular matrix. nih.gov While the provided search results specifically mention elastase and hyaluronidase inhibition, other matrix-degrading enzymes like metalloproteinases (MMPs) and aggrecanases are also involved in ECM remodeling and can be targets for therapeutic intervention in various conditions. dokumen.pubresearchgate.net Some related polysulphated compounds, such as pentosan polysulphate, have shown inhibitory effects on enzymes like ADAMTS-5 (an aggrecanase) and can influence the interaction between aggrecan-degrading enzymes and their inhibitors like TIMP-3. researchgate.netnih.govwindows.net
Promotion of Glycosaminoglycan and Proteoglycan Synthesis by Chondrocytes and Fibroblasts
Mucopolysaccharide Polysulphate has been shown to stimulate the synthesis of collagen and the components of proteoglycans researchgate.net. Studies investigating the effects of glycosaminoglycan polysulphate (GAGPS), similar to MPS, on cartilage metabolism have demonstrated its stimulatory effect on the synthesis of collagen and both components of proteoglycan researchgate.net. This suggests a role for MPS in supporting the structural integrity of connective tissues by promoting the production of these key extracellular matrix components. Pentosan polysulfate (PPS), another semi-synthetic sulfated xylan (B1165943) with similarities to heparan sulfate (B86663), has also been shown to stimulate proteoglycan synthesis in chondrocytes nih.gov.
Influence on Collagen Fiber Organization and Synthesis
The organization and synthesis of collagen fibers are crucial for the structural integrity and function of connective tissues. While the search results did not directly detail MPS's specific influence on collagen fiber organization, they confirm its role in stimulating collagen synthesis researchgate.net. Glycosaminoglycans in general are known to interact with collagen and elastin to maintain the structural and functional integrity of various tissues, including skin, joints, and arteries hymed.com. The proper arrangement of collagen fibrils can be interfered with by accumulated GAG deposits researchgate.net. Decorin and biglycan, which are dermatan sulfate-/chondroitin (B13769445) sulfate-proteoglycans, are known to promote proper collagen fiber organization in various tissues mdpi.com.
Cellular and Subcellular Effects
Enhancement of Tight Junction Barrier Function (e.g., Claudin-1, Zonula Occludens-1 Expression)
Tight junctions (TJs) are critical for maintaining the epidermal barrier function. Dysfunction of TJs is implicated in various skin conditions, such as atopic dermatitis researchgate.netnih.gov. Mucopolysaccharide Polysulphate treatment has been shown to significantly increase the mRNA and protein expression of key tight junction proteins, specifically claudin-1 (CLDN1) and zonula occludens-1 (ZO-1), in human epidermal keratinocyte (HEKa) cells researchgate.netnih.gov. This increased expression correlates with a significant increase in transepithelial electrical resistance (TEER), indicating enhanced TJ integrity researchgate.netnih.gov. Furthermore, MPS treatment was observed to inactivate the extracellular signal-regulated kinase (ERK) signaling pathway, which is known to negatively regulate CLDN1 expression nih.gov. MPS also improved the reduction in CLDN1 expression and TEER caused by histamine, a mediator involved in disrupting TJ barrier function in conditions like atopic dermatitis nih.gov. Studies in a 3D skin model also demonstrated that MPS inhibited the increase in TJ permeability induced by certain substances karger.com.
Data Table: Effects of MPS on Claudin-1 and ZO-1 Expression in HEKa Cells
| Treatment (µg/ml) | Claudin-1 mRNA Expression (Fold Change vs Vehicle) | ZO-1 mRNA Expression (Fold Change vs Vehicle) | Claudin-1 Protein Expression (% vs Vehicle) | ZO-1 Protein Expression (% vs Vehicle) | TEER (% vs Vehicle) |
| Vehicle | 1.00 | 1.00 | 100 | 100 | 100 |
| MPS 0.1 | Increased researchgate.net | ||||
| MPS 1 | Increased researchgate.net | Increased researchgate.net | Slight increase karger.com | Increased researchgate.net | Maximal increase karger.com |
| MPS 10 | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net |
| MPS 100 | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net | Increased researchgate.net |
Microvascular Stabilization and Endothelial Barrier Integrity via Angiopoietin-1/Tie2 Pathway Activation
Mucopolysaccharide Polysulphate promotes microvascular stabilization and barrier integrity in dermal microvascular endothelial cells (HDMEC) through the activation of the Angiopoietin-1 (Ang-1)/Tie2 signaling pathway researchgate.net. MPS significantly increased the phosphorylation of Tie2, which leads to the activation of this pathway researchgate.net. Ang-1 is an angiogenic factor crucial for the organization and maturation of newly formed vessels, and its binding to the Tie2 receptor tyrosine kinase on endothelial cells is involved in regulating vascular permeability foodengprog.orgfoodengprog.orgrndsystems.com. MPS also increased the expression of the tight junction protein claudin-5 and enhanced TEER in HDMEC, further indicating improved barrier function researchgate.net. In vivo studies in mice showed that intradermal injection of MPS prevented the increase in vascular permeability induced by vascular endothelial growth factor (VEGF) researchgate.net.
Modulation of Cell-Cell and Cell-Matrix Interactions
Glycosaminoglycans, including Mucopolysaccharide Polysulphate, are key components of the extracellular matrix (ECM) and play important roles in modulating cell-cell and cell-matrix interactions researchgate.netmdpi.com. The ECM provides structural support and influences cellular behavior, including adhesion, migration, and proliferation hymed.comresearchgate.net. GAGs promote cell-to-cell and cell-to-ECM adhesion researchgate.net. Dermatan sulfate, a type of GAG, is involved in the regulation of cell-cell and cell-matrix interactions mdpi.com. Heparan sulfate, another GAG, interacts with various extracellular proteins, including matrix components, and plays a role in regulating cell migration and adhesion mdpi.com. While the search results highlight the general role of GAGs in these interactions, they specifically mention MPS's metabolic interaction with connective tissue researchgate.net.
Mechanisms of Cellular Uptake for Polysaccharides (e.g., Endocytosis, Pinocytosis)
Polysaccharides, such as Mucopolysaccharide Polysulphate, can be taken up by cells through various mechanisms. General mechanisms for the uptake of substrates into lysosomes, where GAGs are typically degraded, include specialized endocytic mechanisms such as phagocytosis, macropinocytosis, clathrin-mediated endocytosis, caveolin-mediated endocytosis, and clathrin- and caveolin-independent endocytosis udel.edu. Pinocytosis is a form of endocytosis where the cell membrane infolds to form a vacuole, bringing material into the cytoplasm scribd.com. Studies on the uptake of other polysaccharides, like Astragalus polysaccharide, by renal epithelial cells mention that these cells can rapidly uptake crystals through pinocytosis researchgate.net. While the search results confirm that MPS can penetrate the skin and reach dermal layers after topical administration, suggesting cellular uptake, the specific detailed mechanisms (e.g., which types of endocytosis or pinocytosis) by which MPS is taken up by target cells were not explicitly detailed for MPS itself within the provided snippets nih.gov. However, the general mechanisms for polysaccharide uptake via endocytosis and pinocytosis are relevant to understanding how MPS might enter cells scribd.comresearchgate.net.
Pre Clinical Research Methodologies and Findings for Mucopolysaccharide Polysulphate
In Vitro Studies on Defined Cellular Models
In vitro studies using specific human cell lines have been instrumental in dissecting the molecular pathways influenced by mucopolysaccharide polysulphate. These controlled laboratory settings allow for precise measurement of cellular responses to MPS treatment.
Human Epidermal Keratinocyte Investigations on Barrier Function and Signaling Pathways
The integrity of the epidermal barrier is crucial for skin health, and its dysfunction is a hallmark of various dermatological conditions. Research on human epidermal keratinocytes (HEKa) has revealed that mucopolysaccharide polysulphate plays a significant role in enhancing this barrier.
Treatment of HEKa cells with MPS has been shown to significantly increase the expression of key tight junction proteins, including claudin-1 (CLDN1) and zonula occludens-1 (ZO-1). mrs-j.orgdtu.dk This upregulation at both the mRNA and protein levels correlates with an increase in transepithelial electrical resistance (TEER), a quantitative measure of the integrity of the tight junction barrier. mrs-j.orgdtu.dk In contrast, other glycosaminoglycans like chondroitin (B13769445) sulphate and hyaluronic acid have demonstrated little to no effect on TEER or the expression of these tight junction-related proteins. dtu.dk
Furthermore, studies have indicated that MPS can counteract the negative effects of histamine, a compound often elevated in inflammatory skin conditions, which is known to disrupt tight junction barrier function by reducing CLDN1 expression and TEER. dtu.dk The mechanism for this appears to involve the inactivation of the extracellular signal-regulated kinase (ERK) signaling pathway, which is a known negative regulator of CLDN1 expression. mrs-j.orgdtu.dk
| Parameter | Effect of MPS Treatment | Measurement/Observation |
|---|---|---|
| Claudin-1 (CLDN1) Expression | Increased | mRNA and protein levels |
| Zonula Occludens-1 (ZO-1) Expression | Increased | mRNA and protein levels |
| Transepithelial Electrical Resistance (TEER) | Increased | Indicates enhanced tight junction integrity |
| Extracellular Signal-Regulated Kinase (ERK) Pathway | Inactivated | Contributes to increased CLDN1 expression |
| Histamine-Induced Barrier Dysfunction | Improved | Counteracted reduction in CLDN1 and TEER |
Human Dermal Microvascular Endothelial Cell and Pericyte Studies on Vascular Function
The microvasculature of the dermis plays a critical role in skin homeostasis. In vitro studies on human dermal microvascular endothelial cells (HDMEC) and human pericytes (HPC) have demonstrated that mucopolysaccharide polysulphate contributes to microvascular stabilization and barrier integrity.
In cultures of human pericytes, MPS has been observed to dose-dependently enhance the secretion of Angiopoietin-1 (Ang-1). nih.gov Ang-1 is a crucial signaling molecule that then acts on human dermal microvascular endothelial cells to activate its receptor, Tie2. nih.gov
Within HDMECs, MPS has been shown to significantly increase the production of Platelet-Derived Growth Factor-BB (PDGF-BB), which is important for the recruitment of pericytes to the vascular endothelium. nih.gov Furthermore, MPS directly increases the phosphorylation of the Tie2 receptor in HDMECs, leading to the activation of the Ang-1/Tie2 signaling pathway. nih.gov This activation results in an increased expression of the tight junction protein claudin-5 and an enhancement of the vascular barrier, as measured by transendothelial electrical resistance (TEER). nih.gov
| Cell Type | Parameter | Effect of MPS Treatment |
|---|---|---|
| Human Pericytes (HPC) | Angiopoietin-1 (Ang-1) Secretion | Dose-dependently enhanced |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | Platelet-Derived Growth Factor-BB (PDGF-BB) Production | Significantly increased |
| Tie2 Receptor Phosphorylation | Significantly increased | |
| Claudin-5 Expression | Significantly increased | |
| HDMEC Monolayer | Transendothelial Electrical Resistance (TEER) | Significantly increased |
Macrophage and Fibroblast Responses to MPS Treatment
The anti-inflammatory properties of mucopolysaccharide polysulphate are, in part, attributed to its influence on immune cells like macrophages and its effects on fibroblasts, which are key to tissue remodeling. While direct in vitro studies on MPS with these specific cell types are not extensively detailed in the provided context, the broader class of sulfated polysaccharides, to which MPS belongs, has been shown to modulate their activity.
In vitro studies on macrophages have shown that sulfated polysaccharides can modulate the inflammatory response. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, treatment with sulfated polysaccharides has been observed to decrease the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov This suggests that MPS likely exerts an anti-inflammatory effect by dampening the activation of macrophages.
Fibroblasts are critical for the synthesis of extracellular matrix components like collagen. In vitro assays investigating fibroblast proliferation and collagen synthesis have shown that various bioactive molecules can influence these processes. While specific data on MPS is limited in the provided search results, it is plausible that MPS, through its interaction with the cellular environment, could modulate fibroblast activity to support tissue repair and remodeling.
Enzyme Activity Assays in Cell-Free and Cellular Systems
Mucopolysaccharide polysulphate has been shown to inhibit certain skin-degrading enzymes, which contributes to its protective effects on the skin's structural components. nih.gov
Cell-free and cellular enzyme activity assays are utilized to quantify the inhibitory potential of MPS on specific enzymes. One key target is hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a vital component of the extracellular matrix responsible for skin hydration and viscoelasticity. nih.gov Assays for hyaluronidase inhibition typically involve incubating the enzyme with its substrate (hyaluronic acid) in the presence and absence of the inhibitor (MPS). The extent of hyaluronic acid degradation is then measured, often through turbidimetric or colorimetric methods. Studies have shown that sulfated polysaccharides can be potent inhibitors of hyaluronidase. mrs-j.org
Similarly, the activity of elastase, an enzyme that breaks down elastin (B1584352) and contributes to the loss of skin elasticity, can be assessed. nih.gov Anti-elastase assays often use a synthetic substrate that releases a chromophore upon cleavage by elastase, allowing for spectrophotometric measurement of enzyme activity. nih.gov The inhibitory effect of MPS would be quantified by a reduction in the rate of substrate cleavage.
| Enzyme | Function | Effect of MPS | Assay Methodology |
|---|---|---|---|
| Hyaluronidase | Degrades hyaluronic acid | Inhibition | Turbidimetric or colorimetric assays measuring hyaluronic acid degradation |
| Elastase | Degrades elastin | Inhibition | Spectrophotometric assays using synthetic substrates |
Ex Vivo and Animal Model Investigations
To complement in vitro findings, ex vivo and animal models provide a more complex physiological system to study the effects of mucopolysaccharide polysulphate.
Studies in Non-Human Primate Models for Endogenous Factor Release
Non-human primate models, due to their physiological similarity to humans, are valuable for pre-clinical investigations. Studies in these models have been crucial in demonstrating the systemic effects of topically applied mucopolysaccharide polysulphate.
In a non-human primate model (Macaca mulatta), the topical application of an ointment containing MPS was investigated for its ability to release endogenous Tissue Factor Pathway Inhibitor (TFPI). nih.gov TFPI is a natural anticoagulant that plays a role in regulating blood coagulation. The study found that over a 10-day period of topical administration, there was a significant and progressive elevation in both total and free TFPI levels in the plasma of the MPS-treated group compared to a placebo control group. nih.gov This effect was observed without any significant changes in standard coagulation assays such as activated partial thromboplastin (B12709170) time (APTT) or thrombin time (TT), nor on platelet count. nih.gov
These findings suggest that topically administered MPS is absorbed and is systemically active, contributing to an antithrombotic and potentially anti-inflammatory state through the release of endogenous TFPI. nih.gov A comparative study also indicated that MPS produced a stronger release of TFPI than heparin when applied topically in a non-human primate model.
| Parameter | Effect of MPS Treatment | Significance |
|---|---|---|
| Total TFPI Levels | Significantly and progressively elevated | Suggests systemic anticoagulant and anti-inflammatory action |
| Free TFPI Levels | Significantly and progressively elevated | |
| APTT, Thrombin Time, Platelet Count | No significant effect | Indicates a localized or specific anticoagulant effect without systemic disruption |
Rodent Models (e.g., Rats, Mice) for Musculoskeletal and Inflammatory Responses
Pre-clinical research utilizing rodent models, such as rats and mice, has been instrumental in elucidating the therapeutic potential of mucopolysaccharide polysulphate (MPS) in the context of musculoskeletal and inflammatory conditions. These models allow for the controlled investigation of disease processes that mimic human ailments, providing a platform to study the efficacy and mechanisms of action of MPS.
A variety of rodent models are employed to study inflammatory pain and musculoskeletal disorders. Freund's Complete Adjuvant (FCA)-induced arthritis in rats is a widely used model for chronic inflammatory pain, characterized by localized edema, and mechanical and thermal hyperalgesia. nih.gov This model is valuable for assessing the anti-inflammatory and immunomodulatory effects of compounds like MPS. Similarly, collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice are standard models that replicate the pathophysiology of rheumatoid arthritis, involving joint inflammation, cartilage degradation, and bone erosion. mdbneuro.com For studying the acute inflammatory response, models such as carrageenan-induced paw edema are frequently utilized. researchgate.net
In the context of musculoskeletal injuries, various models are used to study muscle regeneration. These include injuries induced by myotoxic agents like notexin and cardiotoxin, chemicals such as barium chloride, and physical methods like freeze injury. researchgate.netplos.org These models are crucial for understanding the complex cellular and molecular events involved in muscle repair and for evaluating the potential of therapeutic agents to enhance this process.
Research in a rabbit ear model of hypertrophic scarring demonstrated that topical application of an MPS cream effectively inhibited scar formation. The study showed that MPS treatment reduced scar thickness and suppressed the hyperplasia of collagen fibers, key components of scar tissue. Specifically, there was a notable decrease in the expression of type I collagen.
Furthermore, studies in mouse models have shed light on the role of MPS in vascular function. Intradermal injection of MPS was found to prevent the increase in vascular permeability induced by vascular endothelial growth factor (VEGF). researchgate.net This suggests a stabilizing effect of MPS on blood vessels, which is relevant in inflammatory conditions where vascular leakage is a common feature.
The table below summarizes key findings from rodent model studies on mucopolysaccharide polysulfate:
| Model | Key Findings |
| Rabbit Ear Hypertrophic Scar Model | Inhibited scar formation, reduced scar thickness, and suppressed collagen fiber hyperplasia. |
| Mouse Vascular Permeability Model | Prevented VEGF-induced increase in vascular permeability. researchgate.net |
These findings from rodent models provide a solid foundation for understanding the therapeutic effects of mucopolysaccharide polysulphate on musculoskeletal and inflammatory responses, highlighting its potential to modulate key pathological processes such as scar formation and vascular permeability.
Equine Models for Tendonitis and Cartilage Repair Research
Due to their size, athletic nature, and the similarity of their joint tissues to humans, horses are a valuable large animal model for studying musculoskeletal disorders, particularly tendonitis and cartilage repair. While direct pre-clinical research on mucopolysaccharide polysulphate in equine models for these specific conditions is not extensively detailed in the provided context, the established use of equine models in this field of research is significant.
Tendon injuries are common in athletic horses, and these injuries often heal with the formation of scar tissue, which is functionally inferior to the original tendon tissue. This makes equine models particularly relevant for investigating therapies aimed at promoting regenerative healing. Similarly, the equine model is well-suited for studying cartilage repair, as horses are susceptible to osteoarthritis and other degenerative joint diseases that closely resemble human conditions.
The MRL/MpJ mouse strain, known for its enhanced healing capabilities, has been studied in the context of tendon injury. This model has demonstrated improved recovery of structure and function in a tendon punch excision model, highlighting the potential for regenerative approaches in tendon healing. While not a direct study of MPS, this research underscores the importance of animal models in identifying mechanisms and potential therapeutic targets for enhanced tissue repair.
Application of Organoid and 3D Skin Models in MPS Research
The use of advanced in vitro models, such as organoids and 3D skin models, has become increasingly important in dermatological research. These models offer a more physiologically relevant system for studying the effects of topical agents compared to traditional 2D cell cultures.
In the context of mucopolysaccharide polysulphate (MPS) research, 3D skin models have been employed to investigate its effects on skin barrier function. One study utilized a 3D cultured skin model to examine the impact of MPS on claudin-1 expression, a key protein involved in the formation of tight junctions which are crucial for maintaining the skin's barrier integrity. nih.gov
The research demonstrated that treatment with clobetasol (B30939) 17-propionate (a topical corticosteroid) alone led to a concentration-dependent decrease in claudin-1 expression in the 3D skin model. nih.gov However, the application of MPS in the presence of the corticosteroid was found to improve claudin-1 expression. nih.gov This finding suggests that MPS may help to counteract the negative effects of corticosteroids on the skin barrier.
The use of these advanced models provides valuable insights into the cellular and molecular mechanisms by which MPS exerts its effects on the skin, offering a powerful tool for pre-clinical evaluation and product development.
Molecular and Cellular Biomarker Analysis in Pre-clinical Studies
Gene Expression Profiling (e.g., RNA Levels of ECM Molecules, Differentiation Markers)
Gene expression profiling is a powerful tool used in pre-clinical research to understand how a compound affects cellular function at the molecular level. This involves measuring the levels of specific messenger RNA (mRNA) molecules to determine which genes are being turned on or off in response to treatment.
In the context of mucopolysaccharide polysulphate (MPS) research, studies have investigated its effects on the gene expression of important extracellular matrix (ECM) molecules. The ECM provides structural and biochemical support to surrounding cells, and its composition is critical for tissue health and repair.
One study reported that MPS can increase the RNA levels of key ECM molecules, including glycosaminoglycans and proteoglycans. nih.gov This suggests that MPS may promote the synthesis of essential components of the skin's matrix, contributing to its structural integrity and hydration.
Furthermore, research using adult human epidermal keratinocytes has shown that MPS treatment can significantly increase the mRNA expression of claudin-1 (CLDN1), a crucial tight junction protein. researchgate.net Tight junctions are essential for maintaining the skin's barrier function, and an increase in claudin-1 expression would be expected to enhance this barrier.
The table below summarizes the effects of MPS on gene expression:
| Gene | Effect of MPS |
| Glycosaminoglycans | Increased RNA levels nih.gov |
| Proteoglycans | Increased RNA levels nih.gov |
| Claudin-1 (CLDN1) | Significantly increased mRNA expression researchgate.net |
These findings from gene expression studies provide a molecular basis for the observed effects of MPS on tissue structure and function, highlighting its potential to modulate the expression of genes involved in ECM production and skin barrier integrity.
Protein Expression and Phosphorylation Analysis (e.g., ERK, Tie2, Tight Junction Proteins)
Beyond gene expression, it is crucial to analyze the levels and activation states of proteins to fully understand the mechanism of action of a compound. Protein expression analysis measures the amount of a specific protein, while phosphorylation analysis determines if a protein is in its active or inactive state.
In pre-clinical studies of mucopolysaccharide polysulphate (MPS), researchers have examined its effects on the expression and phosphorylation of several key signaling proteins and structural components.
One area of focus has been the Angiopoietin-1/Tie2 signaling pathway, which plays a critical role in stabilizing blood vessels and maintaining their barrier function. Research has shown that MPS can directly activate this pathway by increasing both the expression and phosphorylation of the Tie2 receptor in human dermal microvascular endothelial cells (HDMEC). researchgate.net This activation is a key mechanism by which MPS is thought to promote microvascular stabilization and barrier integrity. researchgate.net
In addition to its effects on vascular cells, MPS has also been shown to influence the expression of tight junction proteins in skin cells. Studies using adult human epidermal keratinocytes and 3D skin models have demonstrated that MPS treatment can increase the protein expression of claudin-1. researchgate.netnih.gov This increase in claudin-1 protein levels is consistent with the observed enhancement of tight junction barrier function.
The table below summarizes the effects of MPS on protein expression and phosphorylation:
| Protein | Effect of MPS |
| Tie2 | Increased expression and phosphorylation in HDMEC researchgate.net |
| Claudin-1 | Increased protein expression in keratinocytes and 3D skin models researchgate.netnih.gov |
These findings provide strong evidence that MPS can modulate important cellular processes by influencing the expression and activation of key proteins involved in vascular stability and skin barrier function.
Biochemical Assays for Signaling Pathway Activity and Enzyme Inhibition
Biochemical assays are essential tools in pre-clinical research for quantifying the activity of specific enzymes and signaling pathways. These assays provide direct evidence of a compound's ability to modulate cellular functions.
In the study of mucopolysaccharide polysulphate (MPS), biochemical assays have been used to investigate its inhibitory effects on enzymes that can degrade the skin's extracellular matrix. Premature aging and skin damage can be accelerated by the activity of enzymes such as elastase and hyaluronidase.
Research has shown that MPS can inhibit the activity of these skin-degrading enzymes. nih.gov By inhibiting elastase, MPS helps to preserve the skin's elasticity, while the inhibition of hyaluronidase helps to maintain the levels of hyaluronic acid, a key molecule for skin hydration.
Advanced Analytical and Characterization Techniques for Mucopolysaccharide Polysulphate in Research
Spectroscopic and Chromatographic Methods for Structural Elucidation
Structural elucidation of MPS involves determining its molecular weight distribution, sulfation patterns, and oligosaccharide composition. Various chromatographic and spectroscopic methods are indispensable for this purpose.
Size Exclusion Chromatography (SEC) for Molecular Mass Distribution and Polydispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic mobile phases, is a primary technique for determining the molecular weight distribution and polydispersity of polymers like MPS. filab.frwaters.com SEC separates molecules based on their hydrodynamic volume in solution. filab.fr
For MPS analysis, SEC-HPLC methods have been developed and validated. rsc.orgresearchgate.netistanbul.edu.trrsc.org These methods typically employ columns designed for water-soluble polymers and utilize detectors such as refractive index detectors (RID), as MPS molecules may lack strong chromophores for UV detection. rsc.orgresearchgate.net Coupling SEC with a triple detector array (TDA), which includes light scattering, refractive index, and viscometer detectors, provides more comprehensive data on molecular weight averages (Mn, Mw, Mz), intrinsic viscosity, and polydispersity. mit.eduresearchgate.net
The polydispersity index (PDI), calculated as the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn) (Mw/Mn), indicates the breadth of the molecular weight distribution. filab.frwaters.comtdblabs.se A PDI of 1 signifies a monodisperse sample, while higher values indicate a broader distribution. waters.comtdblabs.se Studies on related sulfated polysaccharides like pentosan polysulfate sodium have utilized SEC with triple detection to determine Mw, Mn, and polydispersity, highlighting the importance of this technique for characterizing the heterogeneity of such compounds. mit.edu
Research has shown that SEC can be successfully applied to determine the molecular weight of MPS in topical formulations. For instance, a validated SEC method using specific Repromer columns and refractive index detection demonstrated the ability to quantify MPS in cream and gel formulations and determine its molecular weight. rsc.orgresearchgate.netistanbul.edu.trrsc.org Molecular weight values for standard and sample MPS were calculated using calibration curves and appropriate software, such as Clarity GPC, often referencing standards like Pullulan. rsc.org
Mass Spectrometry (MALDI-TOF/TOF-MS, ESI-ion trap MS) for Sulfation Patterns and Oligosaccharide Analysis
Mass Spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with ion trap or tandem MS (MS/MS, MSn), are powerful tools for analyzing the complex structures of sulfated polysaccharides like MPS, providing insights into their sulfation patterns and oligosaccharide sequences. nih.govfrontiersin.org
MALDI-TOF MS is effective for profiling mixtures of oligosaccharides and identifying modifications such as sulfation. frontiersin.orgchem.skinfectiologyjournal.comscielo.brnih.gov It typically produces singly charged ions, which can simplify spectral interpretation. nih.gov MALDI-TOF/TOF MS allows for further fragmentation of selected ions, providing more detailed structural information. scielo.br While MALDI-TOF MS has been applied in the analysis of oligosaccharides, including those relevant to mucopolysaccharidoses (MPS disorders) for biomarker identification, its specific application directly to the detailed sulfation patterns of pharmaceutical-grade MPS is an area of ongoing research. chem.skscielo.brresearchgate.net
ESI-MS, particularly when coupled with ion trap mass analyzers (ESI-ion trap MS) or tandem mass spectrometry (ESI-MS/MS or ESI-MSn), is valuable for analyzing polar and charged molecules like sulfated oligosaccharides. nih.govnih.govmdpi.comresearchgate.net ESI can generate both positive and negative ions, with negative ion mode often preferred for acidic molecules containing sulfate (B86663) groups. nih.govresearchgate.net Ion trap mass spectrometers allow for multiple stages of fragmentation (MSn), which is crucial for elucidating the branching patterns and intersaccharide linkages of complex oligosaccharides. nih.govnih.gov ESI-MS/MS can provide detailed structural information through fragmentation patterns, enabling the determination of sulfation positions and the sequence of disaccharide units within MPS oligosaccharides. nih.govcreative-biolabs.comresearchgate.netcolab.ws While challenges exist in analyzing highly sulfated and heterogeneous GAGs by MS, advancements in ionization and fragmentation methods are improving the ability to characterize these complex molecules. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of GAG Subunits and Derivatization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of MPS and its constituent glycosaminoglycan (GAG) subunits. nih.govresearchgate.netresearchgate.netclariant.com HPLC offers sensitivity, reproducibility, and accuracy for analyzing specific GAG components. nih.gov
For the quantitative analysis of intact MPS in formulations, SEC-HPLC with refractive index detection has been successfully developed and validated. rsc.orgresearchgate.netistanbul.edu.trrsc.org This method allows for the determination of MPS concentration in topical creams and gels. rsc.orgresearchgate.net The linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision of such methods are typically validated according to guidelines. researchgate.netistanbul.edu.trrsc.org
To analyze the disaccharide composition and sulfation patterns at a more detailed level, MPS can be enzymatically or chemically depolymerized into disaccharide subunits. nih.govcreative-biolabs.comcolab.ws These resulting disaccharides, which are the repeating units of GAGs, can then be separated and quantified using HPLC, often coupled with UV, fluorescence, or mass spectrometry detectors. nih.govcreative-biolabs.comcolab.wsresearchgate.net Derivatization of the disaccharides, for example, with reagents like 2-aminobenzamide (B116534) or procainamide, can enhance detection sensitivity, particularly for fluorescence or LC-MS analysis. nih.govcreative-biolabs.comcolab.ws HPLC methods for GAG disaccharide analysis have been developed using various column types, including reversed-phase and anion-exchange columns. researchgate.net LC-MS/MS methods are increasingly used for sensitive and specific quantification of GAG disaccharides in biological samples, which can also be adapted for the analysis of MPS degradation products. nih.govcreative-biolabs.comresearchgate.netcolab.wsresearchgate.net
Biophysical Characterization for Functional Research
Beyond structural analysis, biophysical characterization techniques provide crucial information about the functional properties of MPS, particularly in biological contexts.
Viscometry and Rheological Studies in Biological Contexts
Viscometry and rheological studies are essential for understanding the flow behavior and viscoelastic properties of MPS, which are relevant to its function in biological fluids and tissues, as well as in pharmaceutical formulations. rsc.orgresearchgate.net The viscous and lubricating properties of GAGs, including MPS, are well-known. rsc.org
Viscometry measures the viscosity of a fluid, reflecting its resistance to flow. Rheological studies provide a more comprehensive analysis of how a material deforms or flows in response to applied forces. For MPS, these studies can assess how its concentration, molecular weight, and structure influence the viscosity of solutions or the rheological properties of gels and creams.
Research has demonstrated that MPS can affect the viscosity of biological fluids. For example, studies have shown that MPS can dose-dependently decrease whole-blood viscosity, as measured with techniques like oscillation viscometry. researchgate.netresearchgate.net This property is relevant to its historical use as an antithrombotic agent. The viscoelasticity of tissues, such as skin, can also be influenced by MPS, which is related to its ability to increase water-binding capacity and stimulate hyaluronate synthesis. nih.govresearchgate.netijcpcr.comresearchgate.net While direct rheological studies on MPS in complex biological matrices are challenging, analyzing its behavior in simplified in vitro systems or formulations provides valuable insights into its potential functional effects.
Assessment of Water-Binding Capacity and Hydrogen Bonding Interactions
The water-binding capacity of MPS is a critical biophysical property that contributes significantly to its biological effects, particularly its hydrating properties. nih.govresearchgate.netijcpcr.comresearchgate.netnih.govjcss.jp MPS, being a sulfated polysaccharide, possesses a highly charged structure that allows it to readily form hydrogen bonds with adjacent water molecules. nih.govresearchgate.netijcpcr.comnih.govjcss.jpnewswise.com This extensive hydrogen bonding network enables MPS to retain water effectively, leading to hydration of the surrounding tissue. nih.govresearchgate.netijcpcr.comnih.gov
Studies investigating the water-holding function of MPS have employed physico-chemical techniques. jcss.jp Comparisons with other water-holding materials like glycerin, urea, and D-sorbitol have shown that MPS exhibits significant moisture-absorbing activities, particularly at intermediate and low relative humidities. jcss.jp Its water-holding capacity has been demonstrated to be greater than that of hyaluronate, urea, and D-sorbitol under certain conditions. jcss.jp The ability of MPS to increase skin hydration has been quantitatively evaluated in clinical studies using instruments like corneometers. nih.govresearchgate.netijcpcr.com These studies have shown statistically significant improvements in skin hydration upon application of MPS-containing formulations, with the effect being attributed to its water retention properties and stimulation of endogenous hyaluronate synthesis, which further increases water-binding capacity. nih.govresearchgate.netijcpcr.comresearchgate.net The chemical structure of MPS, with its numerous hydroxyl and sulfate groups, facilitates considerable hydrogen bonding, underpinning its hydrating effects. nih.govresearchgate.netijcpcr.comnih.govjcss.jpmdpi-res.com
Table 1: Summary of Analytical and Biophysical Techniques for MPS Characterization
| Technique | Category | Key Information Provided | Relevant Sections |
| Size Exclusion Chromatography (SEC) | Spectroscopic/Chromatographic | Molecular Mass Distribution, Polydispersity (Mw/Mn) | 4.1.1 |
| MALDI-TOF/TOF-MS | Spectroscopic/Chromatographic | Oligosaccharide Profiling, Identification of Modifications | 4.1.2 |
| ESI-ion trap MS (and MSn) | Spectroscopic/Chromatographic | Sulfation Patterns, Oligosaccharide Sequence, Linkages | 4.1.2 |
| High-Performance Liquid Chromatography (HPLC) | Spectroscopic/Chromatographic | Quantitative Analysis of MPS and GAG Subunits | 4.1.3 |
| Viscometry | Biophysical | Viscosity, Resistance to Flow | 4.2.1 |
| Rheological Studies | Biophysical | Flow Behavior, Viscoelastic Properties | 4.2.1 |
| Water-Binding Capacity Assessment | Biophysical | Hydration Properties, Water Retention | 4.2.2 |
Table 2: Example Data from SEC Analysis of MPS
| Sample Type | Mw (Daltons) | Mn (Daltons) | Polydispersity (Mw/Mn) | Reference |
| MPSP Standard | 56416.46 | - | - | rsc.org |
| MPSP Sample | 55273.37 | - | - | rsc.org |
| Xylan (B1165943) polysulfate fraction | 3380 | 2794 | 1.21 | google.com |
| Xylan polysulfate fraction | 4183 | 2732 | 1.53 | google.com |
| Xylan polysulfate fraction | 4958 | 3648 | 1.36 | google.com |
| Heparin (average) | ~16000 | - | - | google.com |
Note: Data for MPSP Standard and Sample from Ref rsc.org may represent specific examples within a study and might not be universally representative values for all MPS preparations. Data for Xylan polysulfate fractions and Heparin from Ref google.com are included for comparative context of molecular weight analysis of related sulfated polysaccharides.
Table 3: Example Data on Skin Hydration Improvement by MPS
| Treatment Group | Baseline Skin Hydration (AU) (Mean ± SD) | Week 4 Skin Hydration (AU) (Mean ± SD) | P-value (vs. Baseline) | P-value (MPS vs. Control at Week 4) | Reference |
| MPS | 49.04 ± 5.80 | - | < 0.01 | 0.01 | nih.govresearchgate.net |
| Vehicle Control | 47.86 ± 6.74 | - | < 0.01 | - | nih.govresearchgate.net |
Note: Data extracted from a specific clinical study on skin hydration. AU = arbitrary units. P-values indicate statistical significance.
Radioisotopic Tracing for Distribution and Metabolism Studies in Animal Models
Radioisotopic tracing is a valuable technique for studying the absorption, distribution, metabolism, and excretion (ADME) of Mucopolysaccharide Polysulphate in animal models. Studies using labeled chondroitin (B13769445) polysulphate have provided insights into its fate following administration.
Research involving the oral administration of ³H-labeled and ³⁵S-labeled chondroitin polysulphate in rats demonstrated the detection of both labels in blood and organs of the digestive tract, including the stomach and intestines. vitaflex.com Notably, significantly high activity of chondroitin polysulphate was detected in the kidneys and liver, in addition to the gastrointestinal tract, in rats. vitaflex.com This distribution pattern aligns with findings from studies utilizing ³⁵S chondroitin-4-sulfate in rats. vitaflex.com
Following oral intake, ³H-labeled chondroitin polysulphate reached peak concentrations in all organs between two and twelve hours and decreased within twenty-four hours in Wistar male rats and New Zealand male rabbits. vitaflex.com The concentrations and activities in plasma were determined after denaturing proteins, subjecting them to proteolytic digestion, and subsequent chromatographic separation. vitaflex.com
Studies using labeled chondroitin sulfates in vivo have demonstrated the presence of various degradation products resulting from catabolic processes. vitaflex.com While the exact fate of all degraded products is not fully elucidated, the possibility of re-utilization of a proportion of these products is considered. vitaflex.com Gel filtration chromatography has been employed to analyze cumulative urine samples following the administration of labeled chondroitin polysulphate, revealing the presence of different molecular weight components. vitaflex.com
Further studies using radioactively labeled compounds, such as ⁹⁹mTechnetium-labeled Hyaluronan (HA) and ⁹⁹mTc-P (Pertechnetate) in rats and dogs, provide a comparative context for radioisotopic tracing of GAG-like molecules. acs.orgriverpharma.it These studies highlight how different labeling strategies and compounds result in distinct tissue distribution and excretion patterns. acs.orgriverpharma.it For instance, ⁹⁹mTc-P showed rapid absorption and excretion primarily in urine, with accumulation in thyroid glands, stomach, kidney, and bladder, a pattern markedly different from ⁹⁹mTc-HA. acs.orgriverpharma.it Studies specifically on ³⁵S-sodium chondroitin polysulfate in rats have indicated approximately 8% oral absorption, with the remainder recovered in feces within 48 hours. acs.org Relatively high levels were found in kidneys and liver. acs.org
The metabolic fate of exogenous chondroitin sulfate has been explored in both experimental animals and humans using radioactive labeling, indicating similar metabolic pathways. researchgate.net These studies show that a tropism towards GAG-rich tissues, such as joint cartilage, can be observed. researchgate.net Analysis of radioactive material revealed the presence of compounds with molecular weights corresponding to chondroitin sulfate, as well as poly-, oligo-, and monosaccharides, and tritiated water in plasma, urine, synovial fluid, and cartilage. researchgate.net The level of low molecular weight material, indicative of metabolism, increased over time. researchgate.net
Comparative Methodological Studies for GAG Quantification and Characterization in Research Samples
The accurate quantification and characterization of Mucopolysaccharide Polysulphate and other GAGs in research samples are essential for understanding their biological roles and evaluating experimental outcomes. Various analytical methods have been developed and compared for this purpose.
Mass spectrometry (MS/MS), particularly tandem mass spectrometry, has been explored for quantifying GAGs in diverse biological matrices, including cell lines, urine, tissue extracts, plasma, serum, dried blood spots, and cerebrospinal fluid. mdpi.com Different MS/MS approaches for GAG quantification include the analysis of disaccharides, chemical degradation methods like methanolysis, and analysis of non-reducing ends. mdpi.com GAG analysis using these methods is valuable for diagnosis, treatment follow-up, and prognosis in related research areas. mdpi.com
Comparative studies evaluating different GAG mass spectrometry analyses in dried blood spots have been conducted. Four methods investigated include internal disaccharide, endogenous disaccharide, Sensi-Pro, and Sensi-Pro Lite. mdpi.comresearchgate.net These studies, often in the context of mucopolysaccharidoses research, aim to identify methods providing better differentiation and accuracy. mdpi.comresearchgate.net The endogenous disaccharide method has shown promise, demonstrating a larger differentiation between affected individuals and controls compared to other methods in some studies. mdpi.comresearchgate.net
Beyond mass spectrometry, other methods for GAG quantification and characterization have been utilized and compared. The borate-carbazole method and procedures involving basic metachromatic dyes like Alcian Blue have been commonly used for measuring urinary GAG concentrations. bmj.com However, these methods have limitations; the borate-carbazole method measures hexuronic acid residues and cannot detect keratan (B14152107) sulfate, while Alcian Blue procedures may not be specific for urinary GAGs. bmj.com
The Dimethylmethylene Blue (DMMB) spectrophotometric assay is another method used for GAG quantification. bmj.comresearchgate.netresearchgate.net It involves precipitating GAGs with cetylpyridinium (B1207926) chloride and then reacting them with DMMB to form a complex. bmj.com The DMMB assay has been evaluated for quantifying pentosan polysulfate, a heparin-like GAG, and found to be linear, sensitive, precise, and accurate, offering advantages over methods like capillary zone electrophoresis (CZE). researchgate.net While sensitive, the specificity of DMMB for certain research applications may be enhanced by including additional tests. researchgate.net
High-Performance Liquid Chromatography (HPLC) is also a valuable tool for GAG analysis. researchgate.netmdpi.comacs.orgbenthamopen.com HPLC-based methods can be used to separate and quantify underivatized chondroitin sulfate or its unsaturated disaccharides after enzymatic digestion. researchgate.netmdpi.com Comparative studies have shown that HPLC methods can detect and quantify various GAGs and are less affected by the presence of salt or DNA contaminants compared to methods like the carbazole (B46965) or Alcian Blue tests. acs.orgbenthamopen.com An HPLC/UV method has been validated for determining GAG content in complex matrices like pharmaceutical gels and creams. acs.org
Other techniques employed in the characterization of chondroitin sulfate include SDS-PAGE and Fourier Transform Infrared Spectroscopy (FTIR) for identification and structural analysis. researchgate.net Biological enzymolysis coupled with techniques like reverse phase HPLC, mass spectrometry, and NMR spectroscopy are used to determine the disaccharide composition and structural characteristics, such as the presence of specific sulfation patterns (e.g., chondroitin-4-sulfate and chondroitin-6-sulfate isomers). researchgate.net
The choice of GAG quantification and characterization method in research samples often depends on the specific research question, the nature of the sample matrix, and the required sensitivity and specificity. Comparative studies highlight the strengths and limitations of different techniques, guiding researchers in selecting the most appropriate approach.
Future Directions and Emerging Research Avenues for Mucopolysaccharide Polysulphate
Deeper Elucidation of Complex Inflammatory Signaling Pathways and Cross-Talk
Accumulated glycosaminoglycans (GAGs), such as heparan sulfate (B86663) (HS) and gangliosides, can amplify inflammation via Toll-like Receptor 4 (TLR4). mdpi.com The complexity of these inflammatory pathways suggests a multitude of potential targets for suppressing inflammation. mdpi.com Research is ongoing to understand the link between storage materials, lysosomal dysfunction, innate immune activation, and excessive inflammation in conditions like Mucopolysaccharidoses (MPSs). mdpi.com MPS itself has anti-inflammatory properties. pharmaoffer.com Studies have shown that MPS cream can decrease skin inflammatory reactions. frontiersin.org Further research aims to fully elucidate the specific pathways and molecular interactions through which MPS exerts its anti-inflammatory effects and how it might modulate the cross-talk between different signaling cascades involved in inflammatory responses.
Advanced Studies on Specificity and Regulation of Cellular Internalization Pathways for Polysaccharides
Understanding how polysaccharides, including MPS, are taken up by cells is crucial for optimizing their therapeutic delivery and efficacy. Cellular uptake of nanoparticles, including those made from polysaccharides, occurs through endocytosis and is influenced by factors like size and shape. nih.gov Polysaccharides are being extensively used in pharmaceutics for developing drug and gene delivery systems. nih.gov They can be classified as polyelectrolytes (anionic like alginate, heparin, pectin, hyaluronic acid; cationic like chitosan) and non-polyelectrolytes (like pullulan, dextran). nih.gov Anionic polysaccharides like alginates can interact electrostatically with positively charged entities, making them suitable for delivering cationic drugs and molecules. nih.gov Further research is needed to specifically investigate the internalization pathways utilized by MPS, the cellular receptors involved, and how these processes are regulated. This knowledge can lead to the development of more targeted delivery systems for MPS.
Development and Characterization of Novel MPS Derivatives and Analogues for Targeted Research Applications
The development of novel MPS derivatives and analogues is an active area of research aimed at creating compounds with enhanced or specific biological activities for targeted applications. Pentosan polysulfate (PPS), a semi-synthetic sulfated xylan (B1165943), is a heparinoid with a higher charge density than heparin and heparan sulfate. mdpi.com PPS has shown potential in treating osteoarthritis, cystitis, and has antiviral properties, including potential activity against SARS-CoV-2. mdpi.com MPS itself has a heparin-like molecular structure with a high level of sulfo groups, allowing it to interact with proteins like the SARS-CoV-2 spike protein. researchgate.netmdpi.com Research is exploring the creation of modified MPS structures with altered sulfation patterns or conjugated molecules to target specific cells or pathways, potentially leading to new therapeutic agents or research tools.
Exploration of MPS in Tissue Engineering and Regenerative Medicine Research (e.g., cartilage repair, ECM scaffolding)
Mucopolysaccharide polysulphate is being explored for its potential in tissue engineering and regenerative medicine. MPS is utilized in the development of tissue engineering scaffolds due to its biocompatible nature and ability to promote cell growth and tissue repair. pharmaoffer.com Glycosaminoglycans (GAGs), which include mucopolysaccharides, are being incorporated into engineered tissues to drive stem cell fate and promote cell proliferation. researchgate.net Pentosan polysulfate (PPS) has been used as a cell-directive component in bioscaffolds in tissue engineering applications. windows.net MPS, similar to the body's own mucopolysaccharides, can promote hydration and aid in the movement of nutrients and cellular metabolites within tissues. researchgate.net Future research aims to further investigate the use of MPS and its derivatives in scaffolding materials for applications like cartilage repair and the regeneration of extracellular matrix (ECM).
Application of Computational and Machine Learning Approaches to Predict MPS Structure-Function Relationships
Computational and machine learning approaches are increasingly being applied in the study of complex molecules like MPS to predict their structure-function relationships. Mathematical modeling has been used in in-vitro release studies of glycosaminoglycans from pharmaceutical formulations. acs.org These approaches can help researchers understand how variations in MPS structure, such as the degree and pattern of sulfation, influence its biological activities and interactions with proteins and cells. nih.gov This can accelerate the design and development of novel MPS derivatives with desired properties.
Investigation of MPS in Modulating Specific Protein-Glycan Interactions
Protein-glycan interactions play crucial roles in numerous biological processes, including cell recognition, immune responses, and the binding of pathogens. mdpi.comddtjournal.com MPS, as a sulfated polysaccharide, can interact with various proteins. nih.gov Studies have shown that MPS can inhibit the interaction between heparan sulfate (HS) on host cells and the SARS-CoV-2 spike protein, which is important for viral entry. researchgate.netmdpi.comnsf.gov Competitive binding studies have shown that MPS has a lower IC50 against the S-protein RBD binding to immobilized heparin compared to soluble heparin, suggesting stronger inhibition. researchgate.netnsf.gov MPS has also been shown to interact with and inhibit amphiregulin (AREG), a protein involved in epidermal barrier function. researchgate.net Further research is focused on identifying other specific protein targets of MPS and elucidating the mechanisms by which MPS modulates these interactions, potentially revealing new therapeutic targets and applications.
Q & A
Q. How can researchers standardize biomarker selection for assessing this compound’s therapeutic outcomes across diverse studies?
- Methodological Answer : Conduct a Delphi consensus study with dermatologists and pharmacologists. Prioritize biomarkers (e.g., IL-1β, VEGF) based on mechanistic relevance and assay reproducibility. Publish guidelines via collaborative platforms like CONSORT for topical therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
